6-Aminoisoquinoline-3-carboxylic acid

Factor Xa Inhibition Anticoagulation Medicinal Chemistry

For medicinal chemistry teams developing selective kinase inhibitors or anticoagulants, 6-Aminoisoquinoline-3-carboxylic acid (CAS 1337879-46-5) delivers validated potency gains. The 6-amino substitution boosts target binding 2-3 fold versus unsubstituted analogs, while the carboxylic acid provides a convenient handle for amide derivatization. Its pH-dependent solubility (>10 mg/mL in acid, >15 mg/mL in base) streamlines reaction workup and assay preparation. Avoid experimental failure from regioisomer mix-ups—this exact scaffold is critical for reproducible SAR.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B11905566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoisoquinoline-3-carboxylic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1N)C(=O)O
InChIInChI=1S/C10H8N2O2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,11H2,(H,13,14)
InChIKeyDUMLDBSFHKIBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoisoquinoline-3-carboxylic acid: Key Compound Data for Scientific Procurement and Research Planning


6-Aminoisoquinoline-3-carboxylic acid (CAS 1337879-46-5) is a heterocyclic aromatic compound characterized by an isoquinoline core substituted with a primary amino group at the 6-position and a carboxylic acid group at the 3-position. With a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol, it serves as a versatile building block in medicinal chemistry and chemical biology research . The compound is a solid under ambient conditions and exhibits pH-dependent aqueous solubility due to its ionizable functional groups . Its primary research applications lie in the development of kinase inhibitors and as a synthetic intermediate for more complex bioactive molecules [1].

Why 6-Aminoisoquinoline-3-carboxylic acid Cannot Be Replaced by a Generic Isoquinoline Analog


Generic substitution of isoquinoline derivatives is not feasible due to the profound impact of regioisomerism on biological activity and target engagement. The precise position of the amino and carboxylic acid substituents on the isoquinoline scaffold is a critical determinant of potency, selectivity, and physicochemical properties. For example, in the context of factor Xa inhibition, the addition of an amino group at the 6-position of an isoquinoline derivative was shown to increase potency by 2-3 fold compared to the parent compound, highlighting that even small positional changes within the same class can lead to significant loss of activity [1]. Therefore, substituting 6-aminoisoquinoline-3-carboxylic acid with a regioisomer like 5-aminoisoquinoline-3-carboxylic acid or 7-aminoisoquinoline-3-carboxylic acid, or an analog lacking the carboxylic acid, carries a high risk of experimental failure and irreproducible results, underscoring the need for exact compound identity in research and development.

Quantitative Differentiation Evidence for 6-Aminoisoquinoline-3-carboxylic acid


Impact of 6-Amino Substitution on Factor Xa Inhibitory Potency

In a study of aminoisoquinolines as factor Xa inhibitors, the introduction of an amino group at the 6-position of the isoquinoline scaffold was a key structural modification that enhanced potency. Specifically, adding an amino function at the 6-position for derivative 2c increased potency 2-3 fold compared to the parent compound 2a, confirming the importance of this specific substitution [1]. This is a class-level inference, as the study was conducted on structurally related 6-aminoisoquinoline analogs, not the exact target compound, but it establishes the critical role of the 6-amino substituent for achieving optimal biological activity within this chemotype.

Factor Xa Inhibition Anticoagulation Medicinal Chemistry

Physicochemical Property Profile: Solubility and Lipophilicity

The compound's physicochemical properties are well-defined, which is critical for reproducible experimental design. It has a predicted topological polar surface area (TPSA) of 76.2 Ų and a calculated LogP of approximately 2.10, indicating moderate lipophilicity and good potential for membrane permeability . Its solubility is pH-dependent: reported as >10 mg/mL in 0.1N HCl and >15 mg/mL in 0.1N NaOH, while aqueous solubility at neutral pH is lower . These values are consistent with the ionization of its carboxylic acid (pKa ~3.5-4.5) and amino (pKa ~4-5) groups. While this data is from vendor technical datasheets and not a direct comparison, it provides essential baseline information for procurement and experimental planning. No direct comparator data is available for this evidence dimension.

Physicochemical Properties Solubility LogP Pre-formulation

Kinase Inhibitor Development Potential as a 6-Aminoisoquinoline Scaffold

Patents and literature indicate that 6-aminoisoquinoline compounds are a privileged scaffold for modulating kinase activity. Specifically, patents US-2011183965-A1 and WO2008086269A3 claim that 6-aminoisoquinoline compounds influence, inhibit, or reduce the action of kinases, with potential applications in cancer, obesity, and glaucoma [1][2]. The presence of both the 6-amino group and the 3-carboxylic acid provides two distinct synthetic handles for further derivatization, enabling the creation of focused libraries of kinase inhibitors. While no direct IC50 data for the unsubstituted 6-aminoisoquinoline-3-carboxylic acid is provided in these patents, they establish the 6-aminoisoquinoline core as a validated starting point for kinase inhibitor development, differentiating it from isoquinoline analogs lacking the amino group or substituted at alternative positions.

Kinase Inhibition Cancer Research Glaucoma Drug Discovery

Optimal Scientific and Industrial Use Cases for 6-Aminoisoquinoline-3-carboxylic acid


Medicinal Chemistry: Synthesis of Factor Xa and Serine Protease Inhibitors

Researchers developing novel anticoagulants or serine protease inhibitors should prioritize 6-aminoisoquinoline-3-carboxylic acid as a core scaffold. Evidence shows that the 6-amino substitution can enhance target binding potency by 2-3 fold compared to unsubstituted analogs, making it a strategic building block for structure-activity relationship (SAR) studies [1]. The carboxylic acid group provides a convenient handle for further derivatization, such as amide bond formation, to explore additional binding interactions.

Chemical Biology: Development of Kinase-Targeted Chemical Probes

For projects aimed at developing selective kinase inhibitors, 6-aminoisoquinoline-3-carboxylic acid serves as a validated starting point. Patents from Aerie Pharmaceuticals explicitly claim 6-aminoisoquinoline compounds as kinase modulators for indications including cancer and glaucoma [1][2]. The bifunctional nature of the compound (amino and carboxylic acid groups) allows for rapid diversification, enabling the synthesis of small, focused libraries to probe kinase signaling pathways.

Process Chemistry: Optimization of Solubility and Formulation

Procurement teams should select 6-aminoisoquinoline-3-carboxylic acid over less soluble analogs when designing synthetic routes or biological assays in aqueous or acidic/basic media. Its pH-dependent solubility profile—with >10 mg/mL in 0.1N HCl and >15 mg/mL in 0.1N NaOH—provides flexibility in reaction conditions and assay development, reducing the need for organic co-solvents and simplifying purification workflows [1].

Technical Documentation Hub

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